molecular formula C16H15N3O3 B11502170 Ethyl 5-cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Ethyl 5-cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B11502170
M. Wt: 297.31 g/mol
InChI Key: UZYVMYJKXRCPNO-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This is followed by cyclization with hydrazine hydrate to form the pyridazine ring. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-cyano-4-methyl-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 5-cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

ethyl 5-cyano-4-methyl-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate

InChI

InChI=1S/C16H15N3O3/c1-4-22-16(21)14-11(3)12(9-17)15(20)19(18-14)13-8-6-5-7-10(13)2/h5-8H,4H2,1-3H3

InChI Key

UZYVMYJKXRCPNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C(=C1C)C#N)C2=CC=CC=C2C

Origin of Product

United States

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